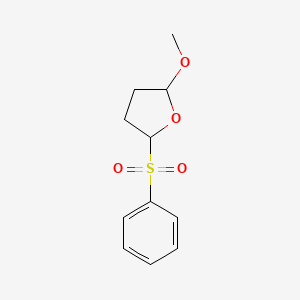
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran
Vue d'ensemble
Description
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran is an organic compound that belongs to the class of sulfones. Sulfones are characterized by a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a benzenesulfonyl group and a methoxy-substituted oxolane ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran typically involves the reaction of benzenesulfonyl chloride with 5-methoxyoxolane in the presence of a base. Common bases used in this reaction include pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of phase-transfer catalysis can enhance the efficiency of the reaction by facilitating the transfer of the benzenesulfonyl group to the oxolane ring .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This interaction is particularly relevant in the inhibition of serine proteases, where the sulfonyl group reacts with the hydroxyl group of the active site serine residue . The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the oxolane ring.
Methoxybenzenesulfonamide: Contains a methoxy group and a sulfonamide group instead of the oxolane ring.
Benzenesulfonyl chloride: A precursor in the synthesis of 2-Methoxy-5-(phenylsulfonyl)tetrahydrofuran.
Uniqueness
This compound is unique due to the combination of the benzenesulfonyl group and the methoxy-substituted oxolane ring. This unique structure imparts distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
138745-73-0 |
|---|---|
Formule moléculaire |
C11H14O4S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
2-(benzenesulfonyl)-5-methoxyoxolane |
InChI |
InChI=1S/C11H14O4S/c1-14-10-7-8-11(15-10)16(12,13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clé InChI |
DLWUDIYDJNXNNF-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(O1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













